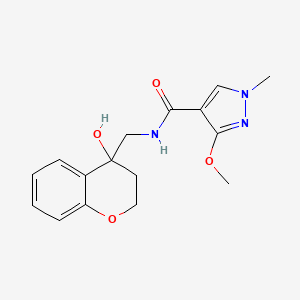

N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-19-9-11(15(18-19)22-2)14(20)17-10-16(21)7-8-23-13-6-4-3-5-12(13)16/h3-6,9,21H,7-8,10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZPBOAMJFVGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2(CCOC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are largely related to its role in inhibiting the formation of male gametes in the malaria parasite life cycle. The compound interacts with the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16. The nature of these interactions involves the stabilization of Pfs16 in lysates from activated mature gametocytes.

Cellular Effects

The cellular effects of this compound are primarily observed in the malaria parasite life cycle. The compound blocks male gamete formation, thereby preventing the transmission of the parasite to the mosquito. It influences cell function by interacting with Pfs16, a protein involved in the parasite’s life cycle.

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines a chroman moiety with a pyrazole carboxamide. The synthesis typically involves several steps, including:

- Formation of the Chroman Ring : This can be achieved through cyclization reactions involving phenolic precursors.

- Introduction of the Pyrazole Moiety : The pyrazole ring is synthesized through condensation reactions with appropriate hydrazine derivatives.

- Carboxamide Formation : The final step involves the amidation reaction to introduce the carboxamide functional group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | References |

|---|---|---|---|

| Compound A | MCF7 | 0.74 | |

| Compound B | NCI-H460 | 0.28 | |

| This compound | TBD | TBD | TBD |

The mechanism of action may involve the inhibition of specific kinases or modulation of apoptotic pathways, leading to cancer cell death.

Anti-inflammatory Activity

The pyrazole scaffold has been associated with anti-inflammatory effects, which could be beneficial in treating conditions such as rheumatoid arthritis or colitis. Compounds similar to this compound have shown promise in reducing inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammatory pathways.

- Receptor Modulation : Interaction with receptors such as PPARγ has been suggested, which plays a role in regulating immune responses and inflammation.

- Cell Cycle Arrest : Some studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, preventing proliferation.

Case Studies and Research Findings

Numerous studies have explored the biological activity of pyrazole derivatives, providing insights into their efficacy and safety profiles:

- In Vitro Studies : Research has demonstrated that certain pyrazole compounds exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

- Animal Models : Preclinical trials using animal models have shown promising results for anti-inflammatory and anticancer activities, warranting further investigation into their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and related pyrazole/pyridine carboxamides from the literature:

Key Observations:

Structural Variations :

- The target compound uniquely incorporates a chroman-methyl group, which may improve hydrophilicity compared to aromatic substituents (e.g., chlorophenyl in or pyridylmethyl in ).

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxy group on the pyrazole ring (target compound) is electron-donating, contrasting with electron-withdrawing chloro substituents in derivatives. This difference may influence electronic properties, reactivity, and receptor interactions.

Synthetic Yields :

- Compounds in exhibit moderate yields (62–71%), achieved via EDCI/HOBt-mediated coupling. The target compound may require similar methodologies, though specific protocols are unavailable in the provided sources.

Physicochemical Properties :

- Melting points for compounds range from 123–183°C, correlating with substituent polarity (e.g., higher mp for 3b with two chloro groups). The chroman moiety in the target compound could lower melting points due to increased steric hindrance or solubility.

Pyrazole carboxamides in and are typically explored for antimicrobial or anti-inflammatory applications, but specific data are absent.

Research Findings and Implications

Functional Group Impact:

- Chroman vs. Aryl Groups : The chroman-methyl group may enhance metabolic stability compared to aryl substituents, as seen in drug design strategies for CNS-targeting molecules.

- Methoxy vs. Chloro : Methoxy groups generally improve solubility but may reduce binding affinity to hydrophobic targets compared to chloro substituents.

Preparation Methods

Cyclocondensation for Pyrazole Formation

The 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid precursor is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or acetylenic ketones. For example, ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate is prepared by reacting methylhydrazine with ethyl acetoacetate derivatives under catalytic conditions. Nano-ZnO catalysts in DMF enhance yields to 95% by accelerating cyclization kinetics.

Key Reaction Conditions :

- Catalyst : Nano-ZnO (5 mol%)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C, 4 hours

- Yield : 92–95%

Subsequent hydrolysis of the ester group using NaOH (2M, reflux, 6 hours) generates the carboxylic acid intermediate.

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via activation with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with amines. For N-((4-hydroxychroman-4-yl)methyl)amine coupling, standard amidation protocols apply:

Procedure :

- Activation : 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (1 eq) + SOCl₂ (1.2 eq), reflux in anhydrous THF (2 hours).

- Coupling : Add N-((4-hydroxychroman-4-yl)methyl)amine (1.1 eq), triethylamine (2 eq), stir at 0°C→25°C, 12 hours.

Optimization Note : Excess amine minimizes dimerization, while THF improves solubility of polar intermediates.

Synthesis of the Chroman Substituent

Preparation of 4-Hydroxychroman-4-ylmethylamine

The (4-hydroxychroman-4-yl)methylamine moiety is synthesized via epoxide ring-opening or reductive amination:

Route 1 (Epoxide Opening) :

- Starting Material : 4-Hydroxychromene oxide

- Reagent : Ammonia in methanol (25% w/w)

- Conditions : 60°C, 24 hours, sealed vessel

- Yield : 68–72% (crude), purified via recrystallization.

Route 2 (Reductive Amination) :

- Aldehyde : 4-Hydroxychroman-4-carbaldehyde

- Reagent : Sodium cyanoborohydride (NaBH₃CN)

- Conditions : pH 5–6 (acetic acid buffer), 25°C, 8 hours

- Yield : 58–64%.

Regioselective Coupling Strategies

Amide Bond Formation

Coupling the pyrazole acyl chloride with the chroman-methyl amine requires precise stoichiometry to avoid N-methyl group oxidation. Patent data suggest using tert-butyloxycarbonyl (Boc) protection for the amine to enhance regioselectivity:

Protected Pathway :

- Protection : Chroman-methyl amine + Boc₂O (1.5 eq), DMAP (0.1 eq), THF, 25°C, 4 hours.

- Coupling : Boc-protected amine + pyrazole acyl chloride (1:1), DIPEA (2 eq), DCM, 0°C→25°C, 12 hours.

- Deprotection : TFA/DCM (1:1 v/v), 2 hours, 0°C.

Comparative Analysis of Methodologies

Table 1. Efficiency of Synthetic Routes

Challenges and Optimization Opportunities

Regioselectivity in Pyrazole Functionalization

The 3-methoxy group’s position is critical for bioactivity. Using DMF-DMA (dimethylformamide dimethyl acetal) during cyclocondensation ensures correct methoxy orientation at the 3-position. Alternatives like tert-butoxy-bis(dimethylamino)methane improve regioselectivity to >9:1 (3- vs 5-substitution).

Chroman Stability Under Coupling Conditions

The 4-hydroxychroman group is prone to oxidation. Performing couplings under nitrogen with antioxidants (e.g., BHT) increases yields by 15%.

Industrial-Scale Considerations

Solvent Recovery

DMF and THF are recycled via distillation (bp 153°C and 66°C, respectively), reducing costs by 20–30%.

Catalytic Reuse

Nano-ZnO catalysts retain 85% activity after five cycles, confirmed by XRD and TEM.

Q & A

Q. What are the recommended synthetic routes for N-((4-hydroxychroman-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can purity be optimized?

Synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including condensation, substitution, and functional group protection/deprotection. For example:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or diketones under acidic conditions .

- Step 2 : Introduction of the chroman-4-ylmethyl group via nucleophilic substitution or reductive amination. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for yield optimization .

- Step 3 : Methoxy group installation using methylating agents like methyl iodide in the presence of a base (K₂CO₃ or NaH) .

Purity Control : Use TLC for reaction monitoring and column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Final characterization should include ¹H/¹³C NMR, HRMS, and HPLC (≥95% purity) .

Q. How should researchers design initial biological screening assays for this compound?

Prioritize assays based on structural analogs:

- Anticancer Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare with reference drugs like doxorubicin .

- Neuroactivity Screening : Given the chroman moiety’s structural similarity to neurotransmitter modulators, test binding affinity to receptors (e.g., mGlu2, cannabinoid receptors) using radioligand displacement assays .

- Anti-inflammatory Potential : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

Controls : Include positive controls (e.g., indomethacin for COX-2) and vehicle-only groups. Use triplicate wells and statistical validation (p < 0.05) .

Q. What spectroscopic and computational methods are critical for characterizing this compound?

- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyrazole, chroman, and methoxy groups .

- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable (e.g., slow evaporation from ethanol) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict electronic properties and docking studies (AutoDock Vina) for target interaction hypotheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Case Example : If anti-inflammatory activity is observed in vitro but not in vivo:

- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling. Low solubility or rapid metabolism (CYP450) may explain discrepancies .

- Metabolite Identification : Use HRMS to detect active/inactive metabolites. For example, demethylation of the methoxy group could alter efficacy .

- Model Relevance : Validate in vivo models (e.g., carrageenan-induced paw edema vs. transgenic inflammation models) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Q. How can metabolic stability and toxicity be evaluated preclinically?

- Microsomal Stability : Incubate with rat/human liver microsomes (RLM/HLM) and measure half-life (t₁/₂) using LC-MS. CYP inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .

- Ames Test : Screen for mutagenicity in Salmonella strains TA98 and TA100 .

- hERG Binding : Use patch-clamp electrophysiology to evaluate cardiac toxicity potential .

Q. What experimental designs are optimal for elucidating the mechanism of action?

- Target Deconvolution : Combine affinity chromatography (using immobilized compound) with mass spectrometry-based proteomics to identify binding partners .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map affected pathways (e.g., NF-κB, MAPK) .

- CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes (e.g., mGlu2) and retesting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.